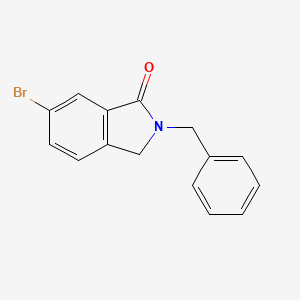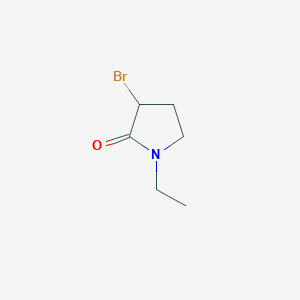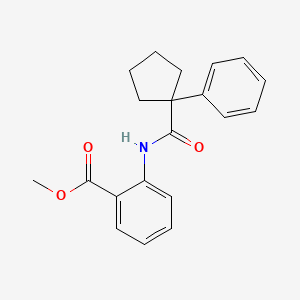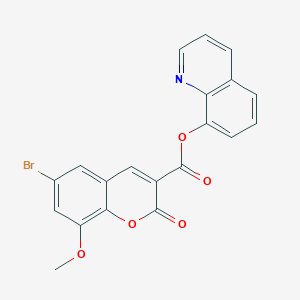
1-N-phenylbenzene-1,2-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N-phenylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C12H13ClN2. It is a derivative of benzene and is characterized by the presence of a phenyl group attached to a benzene ring with two amine groups in the ortho positions. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Wirkmechanismus
Mode of Action
It’s known that the compound can be synthesized from azobenzenes . The solvent-controllable photoreaction of 4-methoxyazobenzenes can afford N-arylbenzene-1,2-diamines . The exact interaction with its targets and the resulting changes are yet to be fully understood.
Pharmacokinetics
Therefore, the impact on bioavailability is currently unknown .
Result of Action
Compounds with a 1-phenyl-1h-benzimidazole skeleton have been studied for applications of platelet-derived growth factor receptor (pdgfr), cyclooxygenase (cox), and phosphodiesterase 10a inhibitors, as well as for many optoelectronic materials .
Biochemische Analyse
Cellular Effects
In terms of cellular effects, 1-N-phenylbenzene-1,2-diamine hydrochloride has been found to exhibit cytotoxic activity against certain cell lines, including A549 and MCF7 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how this compound exerts its effects.
Vorbereitungsmethoden
The synthesis of 1-N-phenylbenzene-1,2-diamine hydrochloride can be achieved through several methods. One common synthetic route involves the reduction of 2-nitrochlorobenzene with ammonia to form 2-nitroaniline, which is then reduced to 1-N-phenylbenzene-1,2-diamine. This intermediate is subsequently converted to its hydrochloride salt . Industrial production methods often involve the use of transition metal catalysts and controlled reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-N-phenylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzimidazole derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amine groups.
Substitution: It can undergo nucleophilic aromatic substitution reactions, where the amine groups are replaced by other functional groups. Common reagents used in these reactions include hydrochloric acid, zinc powder, and various organic solvents The major products formed from these reactions are often benzimidazole derivatives and other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-N-phenylbenzene-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
1-N-phenylbenzene-1,2-diamine hydrochloride can be compared with other similar compounds, such as:
N-phenylbenzene-1,3-diamine hydrochloride: This compound has a similar structure but with the amine groups in the meta positions.
N-phenyl-o-phenylenediamine: Another similar compound with the amine groups in the ortho positions but without the hydrochloride salt. The uniqueness of this compound lies in its specific substitution pattern and its ability to form stable hydrochloride salts, which enhances its solubility and reactivity in various chemical reactions.
Eigenschaften
IUPAC Name |
2-N-phenylbenzene-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10;/h1-9,14H,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAKPTLLVBBHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-cyano-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2941847.png)



![4-{[bis(2-methoxyethyl)amino]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2941855.png)



